molecular formula C16H16ClN3O2 B2477836 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1448078-76-9

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2477836
CAS RN: 1448078-76-9
M. Wt: 317.77
InChI Key: YHZQQUHTBWQWRD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a piperidine ring . It is likely to be a synthetic compound, possibly used in pharmaceutical or chemical research .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyridine and piperidine rings contribute to the rigidity and complexity of the molecule . The presence of the chloro group may also influence the reactivity and properties of the compound .


Chemical Reactions Analysis

The compound, due to its complex structure, is likely to undergo a variety of chemical reactions. For instance, compounds with similar structures have been used in the synthesis of novel heterocyclic compounds . The presence of the chloro group could make it a potential leaving group in nucleophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

A key application of compounds related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is in antimicrobial activity. For instance, Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives that showed significant in vitro antibacterial and antifungal activities. Notably, certain derivatives displayed potent activity against pathogenic bacterial and fungal strains, suggesting potential in developing antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of related compounds have been extensively studied. Karthik et al. (2021) conducted a comprehensive study involving thermal, optical, etching, structural studies, and theoretical calculations on a similar compound. They found that these properties are crucial for understanding the stability and interaction energies between molecules, contributing to the potential design of new materials and drugs (Karthik et al., 2021).

Synthesis and Molecular Docking

Compounds in this class have been synthesized for various purposes, including molecular docking studies to explore their potential as bioactive agents. For example, Sivakumar et al. (2021) conducted a study involving the synthesis of related compounds and explored their antimicrobial activity. Their research included molecular docking to identify potential drug candidates (Sivakumar et al., 2021).

Synthesis Methods

Efficient synthesis methods for these compounds are a significant area of research. Zhang et al. (2020) reported a simple and efficient method for synthesizing a compound with both piperidine and pyridine rings, demonstrating the potential for organic synthesis applications (Zhang et al., 2020).

Anticancer and Antimicrobial Agents

Some derivatives have been studied for their potential as anticancer and antimicrobial agents. Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating pyridine, showing promising results in anticancer activity studies and in vitro antibacterial and antifungal activities (Katariya et al., 2021).

Future Directions

The future directions for this compound could involve further studies into its synthesis, properties, and potential applications. Given the wide range of activities exhibited by similar compounds, it could be of interest in pharmaceutical or chemical research .

properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-4-15(19-11-13)22-14-5-8-20(9-6-14)16(21)12-2-1-7-18-10-12/h1-4,7,10-11,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZQQUHTBWQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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